4-Ethoxy-1,1,1-trifluorobutan-2-ol
Overview
Description
4-Ethoxy-1,1,1-trifluorobutan-2-ol is a chemical compound with the molecular formula C6H11F3O2 . It serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .
Synthesis Analysis
The synthesis of this compound involves continuously introducing a raw material comprising vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor for a reaction to obtain a product system containing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .Molecular Structure Analysis
The molecular weight of this compound is 172.15 . The molecular structure can be represented as C2H5OCH=CHCOCF3 .Chemical Reactions Analysis
This compound serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines . Key steps are an addition–elimination reaction to ETFBO followed by the thiazolium-catalyzed Stetter reaction .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.406 (lit.) and a density of 1.18 g/mL at 25 °C (lit.) . It has a boiling point of 51-53 °C/12 mmHg (lit.) .Scientific Research Applications
Synthesis of Fluorinated Organo Alkali–Metal Complexes
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, a compound related to 4-Ethoxy-1,1,1-trifluorobutan-2-ol, has been used in the synthesis of fluorinated organo alkali–metal complexes. These complexes were created by reacting with alkali metal salts of diethyl malonate, resulting in two kinds of complexes: solvent molecule-involved complexes and ion aggregates composed of alkali metal cation and carbanion. Both types were characterized using spectroscopic methods and single-crystal X-ray diffraction analyses (Song et al., 2012).
Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), which is closely related to this compound, serves as a building block for the preparation of various trifluoromethyl-substituted compounds. This includes thiophenes, furans, pyrrols, and piperazines, demonstrating its versatility in chemical synthesis. This utility was showcased in the synthesis of the drug Celebrex® (celecoxib) (Sommer et al., 2017).
Stereoselective Synthesis of Bicyclo-Nonanones
The pyrrolidine enamine of cyclohexanone added to 4-Ethoxy-1,1,1-trifluorobut-3-ene-2-one results in the highly diastereoselective synthesis of a single diastereoisomer of a specific bicyclic ketone. This process demonstrates the compound's application in stereoselective organic synthesis, where controlling the stereochemistry of the product is crucial (Andrew et al., 2000).
Mechanism of Action
Target of Action
It is known to serve as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .
Mode of Action
The compound interacts with its targets through an addition–elimination reaction followed by the thiazolium-catalyzed Stetter reaction . This allows the compound to be used in the synthesis of various trifluoromethyl-substituted compounds .
Safety and Hazards
Future Directions
4-Ethoxy-1,1,1-trifluorobutan-2-ol is a new synthetic building block containing fluorine. Compounds containing such building blocks reach cells easier and are therefore more effective. Thus, less application is required to achieve the same effect. About 30 percent of all newly developed medicines and about 50 percent of crop protection products contain fluorine .
Properties
IUPAC Name |
4-ethoxy-1,1,1-trifluorobutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-2-11-4-3-5(10)6(7,8)9/h5,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBCDFQPWNUTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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